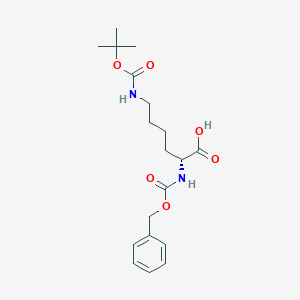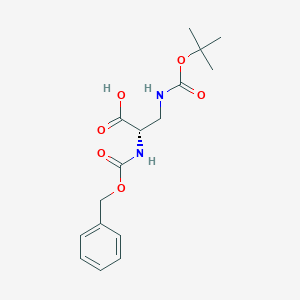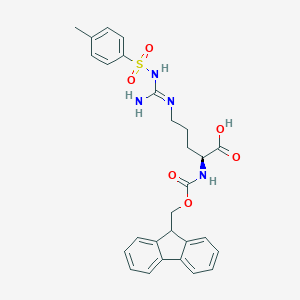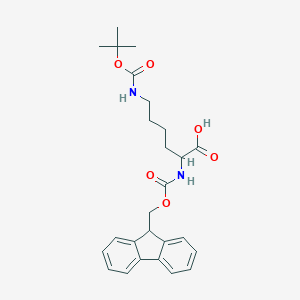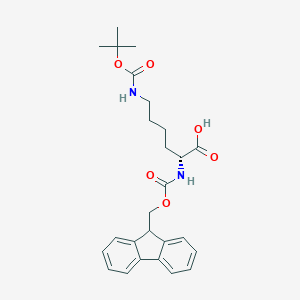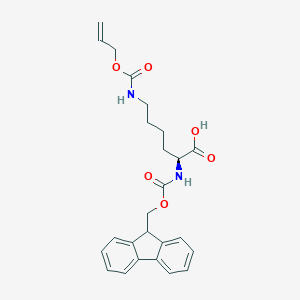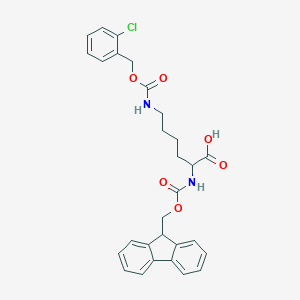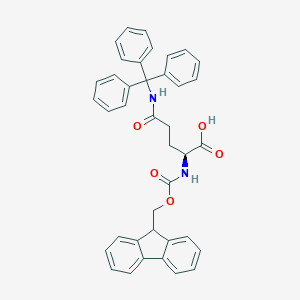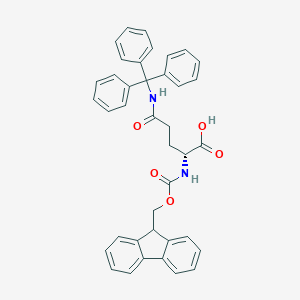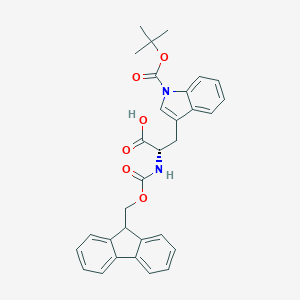
Fmoc-Trp(Boc)-OH
描述
Fmoc-Trp(Boc)-OH is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be used for the synthesis of analogs of glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes and various peptides by Fmoc solid phase peptide synthesis (SPPS) .
Synthesis Analysis
Fmoc-Trp(Boc)-OH can be used for the synthesis of analogs of glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes and various peptides by Fmoc solid phase peptide synthesis (SPPS) . It is also used in the synthesis of peptides with aliphatic α,β-didehydro-α-amino acid residues that are difficult to obtain by other methods .
Molecular Structure Analysis
The molecular structure of Fmoc-Trp(Boc)-OH can be found in various databases such as PubChem .
Chemical Reactions Analysis
Fmoc-Trp(Boc)-OH is used in various chemical reactions. For example, it is used in the synthesis of analogs of glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes and various peptides by Fmoc solid phase peptide synthesis (SPPS) . It is also used in the synthesis of peptides with aliphatic α,β-didehydro-α-amino acid residues .
Physical And Chemical Properties Analysis
Fmoc-Trp(Boc)-OH is a solid compound . More detailed physical and chemical properties can be found in various databases and resources .
科学研究应用
Peptide Synthesis
Fmoc-Trp(Boc)-OH: is widely used in the solid-phase synthesis of peptides. The Fmoc group protects the amino group during synthesis, and the Boc group protects the indole side chain of tryptophan, which is particularly sensitive to oxidation. .
Drug Delivery Systems
In drug delivery, Fmoc-Trp(Boc)-OH can be used to create peptide-based hydrogels that serve as carriers for therapeutic agents. These hydrogels are biocompatible and can be engineered to release drugs at controlled rates .
Bio-Templating
The protected amino acid can be utilized in bio-templating applications where peptides serve as templates for the synthesis of nanomaterials, potentially useful in various nanotechnology applications .
Optical Applications
The intrinsic properties of Fmoc-modified amino acids, such as their aromaticity, make them suitable for optical applications, including the development of fluorescent probes and sensors .
Catalytic Properties
Fmoc-modified peptides have been explored for their catalytic properties, which can be harnessed in synthetic chemistry for catalyzing specific reactions .
Therapeutic Applications
Peptides synthesized using Fmoc-Trp(Boc)-OH can have therapeutic applications, including as antimicrobial agents or in the development of peptide-based vaccines .
Antibiotic Properties
The compound’s ability to form self-assembled structures makes it a candidate for designing new antibiotics that can target bacterial membranes or disrupt biofilms .
Diagnostic Tools
Finally, Fmoc-modified peptides, including those derived from Fmoc-Trp(Boc)-OH , can be used in diagnostic tools for imaging and disease detection .
作用机制
Target of Action
Fmoc-Trp(Boc)-OH is a modified amino acid used in the synthesis of peptides . Its primary targets are the peptide chains that are being synthesized. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide chain .
Mode of Action
Fmoc-Trp(Boc)-OH interacts with its targets through a process known as solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group (Fluorenylmethyloxycarbonyl) serves as a temporary protection for the amino group during the synthesis, preventing unwanted side reactions . The Boc group (tert-butyloxycarbonyl) protects the indole nitrogen of the tryptophan residue . These protecting groups can be selectively removed when no longer needed, allowing the peptide chain to continue growing .
Biochemical Pathways
The use of Fmoc-Trp(Boc)-OH in peptide synthesis affects the biochemical pathways involved in protein production . By controlling the sequence of amino acids in the peptide chain, it’s possible to design peptides with specific biological functions . The self-assembly properties of Fmoc-modified amino acids and short peptides also play a role in the formation of functional materials .
Result of Action
The result of Fmoc-Trp(Boc)-OH’s action is the successful synthesis of a peptide with a specific sequence of amino acids . This can lead to the production of peptides with a wide range of biological activities, depending on the sequence of amino acids in the peptide .
Action Environment
The action of Fmoc-Trp(Boc)-OH is influenced by various environmental factors. For instance, the efficiency of peptide bond formation can be affected by the reaction conditions, such as temperature, solvent, and pH . Additionally, the stability of the compound can be influenced by storage conditions .
未来方向
The use of Fmoc-Trp(Boc)-OH in peptide synthesis and drug discovery has shown a resurgence since 2000 . It offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of peptide chemical space . As a bridge to building DNA-encoded chemical libraries (DECLs) of peptides, new methodologies for on-DNA peptide synthesis have been developed . These developments suggest a promising future for the use of Fmoc-Trp(Boc)-OH in peptide drug discovery and other applications .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOHASQZJSJZBT-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431755 | |
| Record name | Fmoc-Trp(Boc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Trp(Boc)-OH | |
CAS RN |
143824-78-6 | |
| Record name | Fmoc-L-Trp(Boc)-OH | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143824-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-Trp(Boc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3V4CFM5R8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





